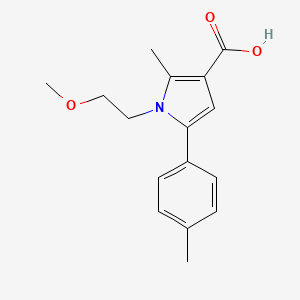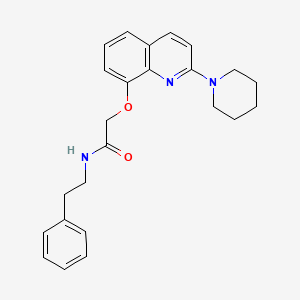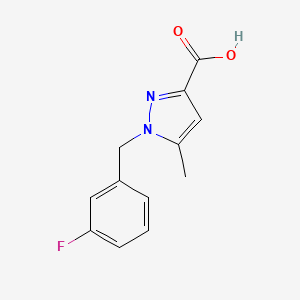![molecular formula C17H16N2O2S B2739485 (2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile CAS No. 141692-09-3](/img/structure/B2739485.png)
(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is an organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a dimethylamino group, a phenylsulfonyl group, and a nitrile group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the reaction of 4-(dimethylamino)benzaldehyde with a suitable sulfonylating agent, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylsulfonyl group can enhance the compound’s stability and reactivity. The nitrile group may also play a role in the compound’s biological activity by interacting with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and aromatic structure.
Phenylsulfonylacetonitrile: Contains the phenylsulfonyl and nitrile groups.
3-(4-(Dimethylamino)phenyl)prop-2-enenitrile: Similar structure but lacks the sulfonyl group.
Uniqueness
(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-19(2)15-10-8-14(9-11-15)12-17(13-18)22(20,21)16-6-4-3-5-7-16/h3-12H,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUVHFGZCIDXOE-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2739402.png)
![1-methyl-3-[(morpholin-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2739403.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2739404.png)

![N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2739406.png)
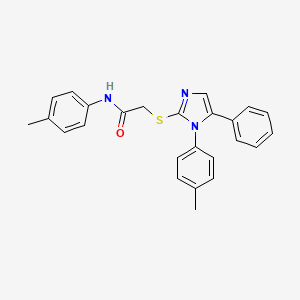
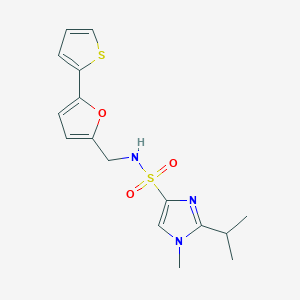
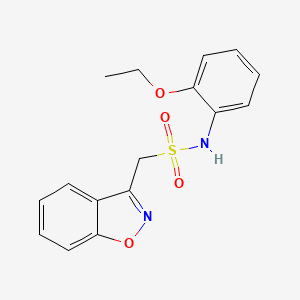
![1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol](/img/structure/B2739416.png)
![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)
